1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one

CAS No.: 1090832-62-4

Cat. No.: VC5734716

Molecular Formula: C9H18N2OS

Molecular Weight: 202.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1090832-62-4 |

|---|---|

| Molecular Formula | C9H18N2OS |

| Molecular Weight | 202.32 |

| IUPAC Name | 1-(4-methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one |

| Standard InChI | InChI=1S/C9H18N2OS/c1-10-4-6-11(7-5-10)9(12)3-8-13-2/h3-8H2,1-2H3 |

| Standard InChI Key | CBSRXJWHSAWUIW-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)CCSC |

Introduction

Chemical Structure and Molecular Identity

IUPAC Nomenclature and Structural Features

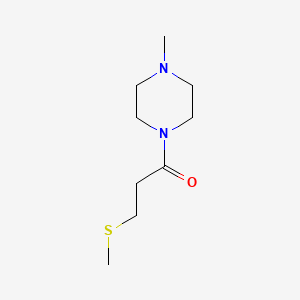

The systematic name 1-(4-Methylpiperazin-1-yl)-3-methylsulfanylpropan-1-one delineates its composition:

-

Propan-1-one core: A three-carbon chain with a ketone group at position 1.

-

4-Methylpiperazin-1-yl substituent: A piperazine ring (six-membered diamine) with a methyl group attached to one nitrogen atom, linked to the ketone’s carbonyl carbon.

-

3-Methylsulfanyl group: A thioether moiety (-SCH₃) at the terminal carbon.

The molecular formula is C₉H₁₆N₂OS, with a calculated molecular weight of 200.3 g/mol. This aligns with derivatives such as 1-(4-(Methylsulfonyl)phenyl)-3-(piperidin-1-yl)propan-1-one (PubChem CID 214232), which shares a ketone-piperidine scaffold but differs in substituents .

Stereochemical and Electronic Properties

The compound’s geometry is influenced by the piperazine ring’s chair conformation and the planar ketone group. Computational modeling of analogous structures, such as 1-[4-[(1-Methylpiperidin-4-yl)-phenylmethyl]piperazin-1-yl]-3,3-diphenylpropan-1-one (PubChem CID 46233598), suggests moderate polarity due to the amine and ketone functionalities . The methylsulfanyl group contributes to hydrophobic interactions, as seen in 3-(Methylthio)propan-1-ol derivatives .

Table 1: Structural Comparison with Related Compounds

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

-

4-Methylpiperazine: Commercially available or synthesized via N-methylation of piperazine.

-

3-Methylsulfanylpropan-1-one: Potentially derived from 3-(methylthio)propan-1-ol, as demonstrated in the oxidation of analogous alcohols .

Route 1: Nucleophilic Acyl Substitution

-

Formation of 3-methylsulfanylpropanoyl chloride: React 3-methylsulfanylpropanoic acid with thionyl chloride (SOCl₂).

-

Coupling with 4-methylpiperazine: Treat the acyl chloride with 4-methylpiperazine in the presence of a base (e.g., triethylamine) .

Route 2: Mannich Reaction

-

Reactants: Propan-1-one, 4-methylpiperazine, formaldehyde.

-

Conditions: Acidic or basic catalysis to form the β-amino ketone .

Table 2: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tosylation of alcohol | Toluenesulfonyl chloride, triethylamine, DMAP, DCM | 82% |

| Oxidation | mCPBA (meta-chloroperbenzoic acid), DCM | 82% |

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

-

logP (Predicted): ~1.2 (moderate lipophilicity due to thioether and piperazine).

-

Aqueous Solubility: Limited solubility in water (est. <1 mg/mL) but soluble in organic solvents (e.g., DCM, ethanol) .

Acid-Base Behavior

-

pKa: The piperazine nitrogen exhibits a pKa ~8.5, rendering the compound partially protonated at physiological pH .

Stability Profile

-

Thermal Stability: Stable below 150°C (based on piperazine derivatives) .

-

Oxidative Sensitivity: The methylsulfanyl group may oxidize to sulfoxide or sulfone under strong oxidizing conditions .

Pharmacological and Biological Applications

Enzymatic Interactions

The ketone and amine groups may participate in hydrogen bonding with enzymes, akin to NAMPT inhibitors described in patent US20120122842A1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume